![molecular formula C17H19NO4 B021453 4-Oxo Etodolac CAS No. 111478-86-5](/img/structure/B21453.png)
4-Oxo Etodolac
Overview
Description
4-Oxo Etodolac is a metabolite of Etodolac . Etodolac is a non-steroidal anti-inflammatory drug (NSAID) used to treat osteoarthritis and rheumatoid arthritis, as well as acute pain .
Synthesis Analysis
The mutual prodrugs of etodolac were synthesized using amino acid as a congener. Different amino acid methyl esters were conjugated to etodolac to create these mutual prodrugs .Molecular Structure Analysis
The molecular formula of 4-Oxo Etodolac is C17H19NO4 . The molecular weight is 301.34 .Chemical Reactions Analysis
The synthesized mutual prodrugs of etodolac are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4). The average half-life in an acidic environment ranges from 33.72 to 44.33 hours, and in a basic medium, it is between 15.29 and 18.32 hours .Physical And Chemical Properties Analysis
The molecular weight of 4-Oxo Etodolac is 301.34 . The molecular formula is C17H19NO4 .Mechanism of Action
Safety and Hazards
Etodolac can increase the risk of fatal heart attack or stroke, especially if used long term or in high doses, or if the user has heart disease . It may also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning while using etodolac, especially in older adults .
Future Directions
properties
IUPAC Name |
2-(1,8-diethyl-4-oxo-9H-pyrano[3,4-b]indol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-10-6-5-7-11-14-12(19)9-22-17(4-2,8-13(20)21)16(14)18-15(10)11/h5-7,18H,3-4,8-9H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWLARFJUBQIQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460650 | |
Record name | 4-Oxo Etodolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111478-86-5 | |
Record name | 4-Oxo Etodolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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